molecular formula C13H16N4O B2559200 N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide CAS No. 2134511-88-7

N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide

Cat. No.: B2559200
CAS No.: 2134511-88-7
M. Wt: 244.298
InChI Key: WCZJKCXXBMRIMY-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide: is a chemical compound that features a unique structure combining a cyanocyclohexyl group with a methylpyridazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with 6-methylpyridazine-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties .

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities .

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-6-methylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-7-11(8-15-17-10)12(18)16-13(9-14)5-3-2-4-6-13/h7-8H,2-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZJKCXXBMRIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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